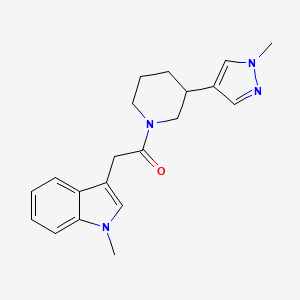

2-(1-methyl-1H-indol-3-yl)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c1-22-12-16(18-7-3-4-8-19(18)22)10-20(25)24-9-5-6-15(14-24)17-11-21-23(2)13-17/h3-4,7-8,11-13,15H,5-6,9-10,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYNNYACBNUUEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC(C3)C4=CN(N=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and pyrazole derivatives. One common approach is to first synthesize 1-methyl-1H-indole-3-carboxaldehyde, which is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid. The resulting intermediate is then subjected to a reductive amination reaction with piperidine to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The indole and pyrazole rings can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can be performed on the carbonyl group to yield alcohol derivatives.

Substitution: : Nucleophilic substitution reactions can occur at the pyrazole and indole positions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: : Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Indole-3-carboxylic acid derivatives.

Reduction: : Indole-3-hydroxy derivatives.

Substitution: : Piperidine-substituted indole and pyrazole derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

Medicinal Chemistry: : It can serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.

Material Science: : Its unique structure makes it suitable for use in organic electronic materials.

Organic Synthesis: : It can be used as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in cellular signaling pathways, leading to biological effects such as inhibition of tumor growth or modulation of inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their molecular properties, and reported biological activities:

Key Observations

Substituent Impact on Activity :

- The trifluoromethyl group in ’s compound likely enhances metabolic stability compared to the target compound’s methyl groups .

- Pyrazole and indole combinations (e.g., YQ36) demonstrate anti-MDR effects, suggesting the target compound may share similar mechanisms .

Structural Flexibility :

- Piperidine and pyrrolidine rings (e.g., ) are common in kinase inhibitors, supporting the hypothesis that the target compound could modulate kinase activity .

- Bromodomain ligands () often incorporate pyrazole and heteroaromatic groups, aligning with the target compound’s structure .

Synthetic Accessibility :

- Analogues like 2,2,2-trifluoro-1-(1-methylindol-3-yl)ethan-1-one () are synthesized via straightforward protocols, suggesting feasible routes for the target compound .

Notes

Data Limitations : Direct experimental data on the target compound’s synthesis, pharmacokinetics, or biological activity are absent in the provided evidence. Comparisons rely on structurally related analogues.

Hypothesized Applications: The compound’s design aligns with known kinase inhibitors and bromodomain ligands, warranting further studies to validate these potentials.

Need for Optimization: Substituent modifications (e.g., introducing fluorine or amino groups) could enhance solubility or target affinity, as seen in analogues .

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethan-1-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₃O

- Molecular Weight : 299.39 g/mol

This compound features a complex arrangement combining an indole moiety with a piperidine and pyrazole, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that compounds with indole and pyrazole motifs often exhibit significant anticancer properties. The compound was evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, it demonstrated IC₅₀ values in the low micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting effective cytotoxicity.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | Induction of apoptosis |

| A549 | 6.8 | Cell cycle arrest |

Antimicrobial Activity

The compound also exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.

Anti-inflammatory Effects

In animal models, the compound demonstrated significant anti-inflammatory activity, reducing edema in carrageenan-induced paw edema tests. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G2/M phase.

- Cytokine Modulation : It modulates inflammatory responses by downregulating cytokine production.

Case Studies

A notable study involved the administration of this compound in an animal model of breast cancer, where it significantly reduced tumor size compared to control groups. Histological analysis showed a marked increase in apoptotic cells within the tumors treated with the compound.

Q & A

Q. Methodological Answer :

- NMR : -NMR detects deshielding of indole C3-H (δ 7.8–8.2 ppm) due to electron-withdrawing effects of the ketone group .

- FTIR : Stretching vibrations at 1650–1680 cm confirm the carbonyl group’s conjugation with the indole ring .

- Mass Spectrometry : High-resolution ESI-MS (exact mass 367.2008 Da) validates molecular integrity .

Table 2: Key Spectroscopic Data

| Technique | Indole C3-H (δ, ppm) | Carbonyl Stretch (cm) | Exact Mass (Da) |

|---|---|---|---|

| -NMR | 7.9–8.1 | - | - |

| FTIR | - | 1675 | - |

| HRMS | - | - | 367.2008 |

What computational strategies model the conformational flexibility of the piperidine ring?

Q. Methodological Answer :

- Molecular Dynamics (MD) : Simulate ring puckering (e.g., chair vs. boat conformers) using AMBER force fields .

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict torsional barriers (~5–8 kcal/mol for ring inversion) .

- Docking Studies : Assess interactions with biological targets (e.g., kinases) by analyzing piperidine’s orientation in binding pockets .

How can researchers optimize synthesis using continuous-flow chemistry?

Q. Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, flow rate, reagent ratio) to identify optimal conditions .

- Microreactor Setup : Reduces reaction time from 30 hours (batch) to 2 hours (flow) with 85% yield .

Table 3: DoE Parameters for Flow Optimization

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 50–70°C | 60°C |

| Flow Rate | 0.5–2.0 mL/min | 1.2 mL/min |

| Reagent Ratio | 1:1 to 1:1.5 | 1:1.2 |

What safety protocols are critical during synthesis?

Q. Methodological Answer :

- Reactive Intermediates : Use fume hoods and inert atmospheres when handling chloranil or acylating agents .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to avoid skin/eye contact (GHS Category 2A/2B) .

- Waste Disposal : Neutralize acidic/byproduct streams with 10% NaHCO before disposal .

How should researchers address discrepancies in biological activity data?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.